4-O-methyl-glucopyranose

Description

Contextualization within Advanced Carbohydrate Chemistry

This strategic methylation is imperative for creating models that closely resemble the chemical behavior of β-1,4-glycosidically linked glucopyranose units found in cellulose (B213188). researchgate.netresearchgate.net Research has shown that the hydrogen bond network of 4-O-methylated methyl glucopyranoside derivatives is structurally similar to that of the cellulose II allomorph, making it a valid model compound for both solution and solid-state structural studies. researchgate.netresearchgate.net Conformational analysis, using techniques like NMR spectroscopy and molecular dynamics simulations, is a central theme in this research, aiming to determine the flexibility of glycosidic linkages and the preference for specific spatial arrangements, such as "extended" versus "folded" conformations. acs.orgacs.org The study of these model systems provides fundamental insights into the stereoelectronic and steric effects that govern the three-dimensional structures of polysaccharides. nih.gov

Significance as a Research Subject in Complex Biomolecular Systems

The importance of 4-O-methyl-D-glucopyranose extends to its role as a structural component and investigative probe in complex biomolecular systems. It is a naturally occurring constituent of significant biopolymers, most notably (4-O-methylglucurono)xylans, which are major hemicelluloses in the cell walls of woods and other plants. nih.govresearchgate.net In these structures, 4-O-methyl-α-D-glucopyranosyluronic acid units are found as random branches. nih.govresearchgate.net The synthesis and structural elucidation of model compounds like methyl 4-O-methyl-α-D-glucopyranuronate are therefore crucial for studies related to the chemical processing of wood and biomass. nih.govresearchgate.net

Beyond its natural occurrence, derivatives of 4-O-methyl-D-glucopyranose are synthesized for specific analytical purposes. For instance, oxidized versions of methyl 4-O-methyl-β-D-glucopyranoside, containing keto or aldehyde groups, have been developed as substrates for fluorescence labeling reactions. researchgate.netnih.gov These labeled derivatives act as model compounds for the precise determination of minute quantities of carbonyl groups that form in cellulosic polysaccharides during processes like aging or bleaching, which can impact material properties. researchgate.netnih.gov This application underscores the compound's value in diagnostic and quality control contexts for polysaccharide-based materials.

Scope and Emerging Research Trajectories in Glycoscience

The foundational knowledge gained from studying 4-O-methyl-D-glucopyranose is paving the way for new research avenues in glycoscience. A significant emerging trajectory involves the synthesis of novel derivatives with tailored properties for advanced applications. Researchers are preparing acylated derivatives of related glucopyranosides and screening them for antimicrobial activities, opening potential pathways for developing new therapeutic agents. researchgate.net

Another frontier is the synthesis of complex, functional molecules built upon the glucopyranoside scaffold. For example, 4,6-di-O-ethyl-glucoside-based azacrown ethers have been synthesized and tested as catalysts in asymmetric phase-transfer reactions, demonstrating the utility of these carbohydrate derivatives in stereoselective synthesis. mdpi.com Furthermore, the development of high-yield synthetic routes for isotopically labeled versions, such as methyl 4'-O-methyl-¹³C₁₂-β-D-cellobioside, provides powerful tools for in-depth structural analysis. researchgate.netresearchgate.net These labeled compounds are essential for advanced solid-state NMR experiments aimed at mapping the intricate hydrogen bond networks in cellodextrins and cellulose itself. researchgate.netresearchgate.net Such studies are critical for understanding the molecular architecture of these biopolymers and designing new materials and modification strategies.

Data Tables

Table 1: Physicochemical Properties of Selected 4-O-Methyl-Glucopyranose Compounds

| Property | 4-O-Methyl-D-glucose | Methyl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside |

| IUPAC Name | (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-methoxyhexanal synthose.com | (2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol nih.gov |

| Molecular Formula | C₇H₁₄O₆ | C₁₃H₂₄O₁₁ nih.gov |

| Molecular Weight | 194.18 g/mol | 356.32 g/mol nih.gov |

| Synonyms | - | Methyl β-cellobioside acs.org |

| CAS Number | 4132-38-1 synthose.com | 7484-18-6 |

Table 2: Summary of Key Research Findings and Applications

| Research Area | Specific Application | Key Finding | Reference |

| Polysaccharide Modeling | Model compound for cellulose structure and conformation. | The hydrogen bond network of 4-O-methylated glucopyranoside derivatives closely resembles that of the cellulose II allomorph. | researchgate.netresearchgate.net |

| Biopolymer Chemistry | Structural studies of wood hemicelluloses. | Methyl 4-O-methyl-α-D-glucopyranuronate is a key component of (4-O-methylglucurono)xylans. nih.govresearchgate.net | nih.govresearchgate.net |

| Analytical Chemistry | Substrate for fluorescence labeling. | Oxidized derivatives can be used to quantify carbonyl groups in cellulosic materials, aiding in the study of degradation. | researchgate.netnih.gov |

| Conformational Analysis | Study of glycosidic bond flexibility. | NMR and molecular modeling studies investigate the existence of "extended" vs. "folded" conformations in solution. | acs.orgacs.org |

| Synthetic Chemistry | Synthesis of isotopically labeled standards. | ¹³C-labeled derivatives enable advanced solid-state NMR studies of hydrogen bonding in cellulose. | researchgate.netresearchgate.net |

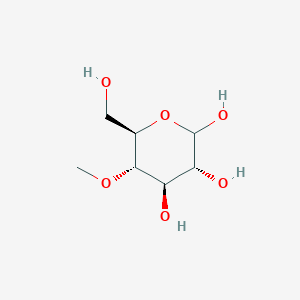

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H14O6 |

|---|---|

Poids moléculaire |

194.18 g/mol |

Nom IUPAC |

(3R,4R,5S,6R)-6-(hydroxymethyl)-5-methoxyoxane-2,3,4-triol |

InChI |

InChI=1S/C7H14O6/c1-12-6-3(2-8)13-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4-,5-,6-,7?/m1/s1 |

Clé InChI |

UGQUOHHDWLIZQM-YDEIVXIUSA-N |

SMILES isomérique |

CO[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO |

SMILES canonique |

COC1C(OC(C(C1O)O)O)CO |

Origine du produit |

United States |

Occurrence and Natural Distribution in Biological Systems

Presence as a Constituent of Plant Cell Wall Polysaccharides

4-O-methyl-glucopyranose is a key component of hemicelluloses, which are complex polysaccharides that, along with cellulose (B213188) and lignin (B12514952), form the structural framework of plant cell walls. uv.mxacs.orgwikipedia.org

(4-O-Methylglucurono)xylans are a major type of hemicellulose found in the secondary cell walls of eudicotyledonous plants and hardwoods. eucalyptus.com.brnih.govnih.govnih.gov In these polymers, a backbone of β-(1→4)-linked D-xylopyranosyl units is decorated with side chains of 4-O-methyl-α-D-glucuronic acid (MeGlcA), which are attached to the O-2 position of the xylose residues. eucalyptus.com.brnih.govnih.govdiva-portal.org The 4-O-methyl-glucopyranose moiety is present in its oxidized form, 4-O-methyl-D-glucuronic acid, within this structure. cdnsciencepub.comcdnsciencepub.com The biosynthesis of this specific methylation is catalyzed by the enzyme glucuronoxylan methyltransferase (GXMT), which transfers a methyl group from S-adenosyl-L-methionine to the O-4 position of the glucuronic acid residue. nih.govnih.govpnas.orgresearchgate.net

The degree of substitution with 4-O-methyl-glucuronic acid can vary. For example, in eucalyptus species like Eucalyptus grandis and Eucalyptus urograndis, the molar ratio of xylose to MeGlcA differs. eucalyptus.com.br Similarly, in birch and beech xylans, there is approximately one 4-O-methylglucuronic acid substituent for every 15 D-xylose residues. diva-portal.org In wheat straw, L-arabino-(4-O-methyl-D-glucurono)-D-xylan is a predominant form of hemicellulose. nih.gov

| Plant Species | Xylose:MeGlcA Ratio | Reference |

|---|---|---|

| Eucalyptus grandis | 10:2.80 | eucalyptus.com.br |

| Eucalyptus urograndis | 10:1.90 | eucalyptus.com.br |

| Birch and Beech | ~15:1 | diva-portal.org |

| Softwoods (general) | 4:1 to 9:1 | celignis.com |

| Hardwoods (general) | 3:1 to 20:1 | celignis.com |

Hemicelluloses are fundamental to the cell walls of all terrestrial plants. uv.mxacs.org The specific composition of these polysaccharides, including the presence of 4-O-methyl-glucuronic acid, varies between different plant groups. In hardwoods, O-acetyl-(4-O-methylglucurono)xylan is a dominant hemicellulose. wur.nl Softwoods also contain arabino-(4-O-methylglucurono)xylan. wur.nl The uronic acids in hemicelluloses, such as 4-O-methyl-D-glucuronic acid, can form ester linkages with lignin, contributing to the complex matrix of the cell wall. celignis.com

Identification as a Soluble Carbohydrate in Specific Plant Species

Beyond its role in structural polysaccharides, 4-O-methyl-D-glucose has been identified as a naturally occurring soluble deoxy sugar in certain plants, such as Populus tacamahacca (balsam poplar) and Populus tremuloides (quaking aspen). evitachem.com It can be obtained from the hydrolysis of 2-O-(4-O-methyl-D-glucopyranuronosido)-D-xylose, a component of the hemicellulose from these trees. cdnsciencepub.comevitachem.com

Integration within Microbial Metabolites and Natural Products

4-O-methyl-glucopyranose is also a constituent of various microbial metabolites and natural products. For instance, Nidurufin-2'-(4-O-methyl)-beta-D-glucopyranose is a natural product identified in the fungus Aschersonia marginata. naturalproducts.net The akanthopyrones are a group of α-pyrones produced by the marine-derived fungus Akanthomyces sp., which bear a 4-O-methyl-α-D-glucopyranose moiety. mdpi.com

In the plant kingdom, the allelopathic substance lepidimoide, isolated from the mucilage of germinated cress seeds (Lepidium sativum), contains a derivative of a methylated sugar. oup.comtargetmol.comnih.govebiohippo.com Another example is paucifloran, a compound found in Nicotiana pauciflora. pnas.orgearth.comdvm360.comindexfungorum.org

| Natural Product | Source Organism | Reference |

|---|---|---|

| Nidurufin-2'-(4-O-methyl)-beta-D-glucopyranose | Aschersonia marginata (fungus) | naturalproducts.net |

| Akanthopyrones | Akanthomyces sp. (fungus) | mdpi.com |

| Lepidimoide | Lepidium sativum (cress) | oup.comtargetmol.comnih.govebiohippo.com |

| Paucifloran | Nicotiana pauciflora | pnas.orgearth.comdvm360.comindexfungorum.org |

Biosynthesis and Enzymatic Pathways

Methyltransferase-Mediated O-Methylation of Glucuronic Acid Residues

The key step in the formation of the 4-O-methyl group is the transfer of a methyl group from a donor molecule to the 4-hydroxyl position of a glucuronic acid (GlcA) residue. This reaction is catalyzed by specific O-methyltransferases. nih.govnih.govnih.gov

A significant breakthrough in understanding this process was the identification and characterization of glucuronoxylan methyltransferase 1 (GXMT1) in Arabidopsis thaliana. nih.govresearchgate.netnih.gov GXMT1, previously classified as a protein from the Domain of Unknown Function 579 (DUF579) family, was identified as the enzyme responsible for the 4-O-methylation of GlcA residues in glucuronoxylan. nih.govnih.govpnas.org Studies have shown that GXMT1 is located in the Golgi apparatus, which is consistent with its role in polysaccharide biosynthesis. researchgate.netnih.govpnas.org

Further research has identified other related proteins, such as GXM2 and GXM3 in Arabidopsis, which also function as glucuronoxylan methyltransferases. nih.govoup.com Genetic studies involving mutations in these genes have demonstrated their collective role in the methylation of glucuronic acid side chains on xylan (B1165943). nih.govoup.com For instance, a double mutant of gxm2/3 showed a significant reduction in the methylation of GlcA residues, with only about 10% being methylated compared to 60% in the wild type. nih.govoup.com

Enzymatic studies have revealed the high specificity and regioselectivity of these methyltransferases. GXMT1 specifically catalyzes the transfer of a methyl group to the O-4 position of α-D-glucopyranosyluronic acid residues that are attached to the O-2 position of the xylan backbone. nih.govresearchgate.netnih.govpnas.org This indicates a precise recognition of the substrate's structure and the position of the target hydroxyl group.

The regioselectivity of O-methyltransferases is a subject of ongoing research, with studies on various plant methyltransferases providing insights into the structural elements that determine whether methylation occurs at the 3-O, 4-O, or other positions of a phenolic or sugar ring. nih.govoup.com The ability to engineer the regioselectivity of these enzymes holds potential for modifying the structure of plant cell wall components. nih.gov

The methylation reaction catalyzed by GXMT1 and related enzymes requires a methyl donor and, in some cases, a metal cofactor. The primary methyl donor for this reaction is S-adenosyl-L-methionine (SAM). nih.govnih.govnih.gov The enzyme facilitates the transfer of the methyl group from SAM to the glucuronic acid residue.

Biochemical characterization of recombinant GXMT1 has shown a requirement for a divalent cation, specifically Co2+, for optimal activity in vitro. nih.govresearchgate.netnih.govpnas.org This suggests that the DUF579 proteins represent a family of cation-dependent, polysaccharide-specific O-methyltransferases. nih.govnih.govpnas.org The catalytic mechanism involves the precise positioning of the SAM and the glucuronic acid substrate within the enzyme's active site, facilitated by the cofactor, to ensure the specific transfer of the methyl group. nih.gov

Role in Broader Glucuronidation Processes (as 4-O-Methylglucuronic Acid)

While the primary focus here is on its biosynthesis in plants, the methylated form, 4-O-methylglucuronic acid, is a component of glucuronidation processes. Glucuronidation is a major pathway for the detoxification and elimination of various compounds from the body. ontosight.ai This process involves the conjugation of glucuronic acid to substances to increase their water solubility, which facilitates their excretion. ontosight.aimegazyme.com The enzymes responsible for this are UDP-glucuronyltransferases (UGTs). ontosight.aimegazyme.com

The presence of a methyl group on the glucuronic acid moiety, as in 4-O-methylglucuronic acid, can influence the properties and subsequent metabolism of the resulting glucuronide conjugate. ontosight.ai In the context of plant-derived compounds, the presence of 4-O-methylglucuronic acid is a key feature of certain hemicelluloses. megazyme.com

Intermediacy and Transformations within Microbial Metabolism

Microorganisms play a significant role in the breakdown and transformation of plant biomass, including hemicelluloses containing 4-O-methylglucuronic acid. Certain filamentous fungi, such as Beauveria bassiana, have been shown to be capable of unique glycosylation reactions that result in the formation of 4-O-methyl-β-D-glucopyranosides. frontiersin.orgpjmonline.org This suggests that these microorganisms possess the enzymatic machinery to either synthesize this methylated sugar or transfer it from a donor substrate.

For instance, the biotransformation of various flavonoids by B. bassiana has yielded products containing a 4'''-O-methyl-glucopyranoside moiety. pjmonline.org This indicates that the fungus can utilize a 4-O-methylated glucose donor to glycosylate these compounds. Furthermore, some bacteria, such as the thermophilic Anoxybacillus sp., can produce and accumulate acidic oligosaccharides like 4-O-methyl-α-D-glucuronosyl-xylotriose from the breakdown of birchwood xylan. nih.gov This highlights the role of microbial enzymes in releasing and transforming these methylated sugar derivatives from complex plant polysaccharides.

Data Tables

Table 1: Characterized 4-O-Methyltransferases Involved in Glucuronic Acid Methylation

| Enzyme | Organism | Family | Substrate | Product | Cofactor(s) | Cellular Localization |

| GXMT1 | Arabidopsis thaliana | DUF579 | α-D-Glucopyranosyluronic acid residues on xylan | 4-O-methyl-α-D-glucopyranosyluronic acid residues on xylan | S-adenosyl-L-methionine, Co2+ | Golgi apparatus |

| GXM2 | Arabidopsis thaliana | DUF579 | α-D-Glucopyranosyluronic acid residues on xylan | 4-O-methyl-α-D-glucopyranosyluronic acid residues on xylan | S-adenosyl-L-methionine | Golgi apparatus |

| GXM3 | Arabidopsis thaliana | DUF579 | α-D-Glucopyranosyluronic acid residues on xylan | 4-O-methyl-α-D-glucopyranosyluronic acid residues on xylan | S-adenosyl-L-methionine | Golgi apparatus |

Table 2: Microbial Transformations Involving 4-O-methyl-glucopyranose

| Microorganism | Substrate | Product | Transformation Type |

| Beauveria bassiana | Xanthohumol | Xanthohumol 4'-O-β-D-(4'''-O-methyl)-glucopyranoside | Methylglucosylation |

| Beauveria bassiana | Isoxanthohumol | Isoxanthohumol 7-O-β-D-(4'''-O-methyl)-glucopyranoside | Methylglucosylation |

| Anoxybacillus sp. | Birchwood xylan | 4-O-methyl-α-D-glucuronosyl-xylotriose | Hydrolysis and accumulation |

Structural Contributions in Complex Carbohydrate Architecture

Integration as a Subunit within Polysaccharides

4-O-methyl-glucopyranose is primarily found as a substituent on the backbone of xylans, a major type of hemicellulose in plant cell walls. nih.govwikipedia.orgmdpi.com Specifically, it is most often encountered as 4-O-methyl-α-D-glucuronic acid (MeGlcA) linked as a side chain to the main xylan (B1165943) polymer. wikipedia.orgmdpi.commdpi.com

Glucuronoxylans, the principal hemicellulose in hardwood, consist of a linear backbone of β-(1→4)-linked D-xylopyranosyl units. wikipedia.org Many of these xylose residues are substituted with side chains, with 4-O-methyl-α-D-glucopyranosyl uronate residues being a common feature. wikipedia.org These uronic acid side chains are typically attached to the O-2 position of the xylose units. mdpi.comresearchgate.net In some plant species, the ratio of xylose to 4-O-methyl-D-glucuronic acid can be approximately 7:1. researchgate.net

The presence of these methylated glucuronic acid side chains is a defining characteristic of glucuronoxylans in many plants, including hardwoods and other eudicotyledonous plants. wikipedia.orgresearchgate.net For instance, in Arabidopsis thaliana, the xylan backbone is frequently decorated at the O-2 position with either glucuronic acid (GlcA) or its 4-O-methylated form. researchgate.net The biosynthesis of this specific methylation is catalyzed by glucuronoxylan methyltransferases (GXMTs). researchgate.nettubitak.gov.tr

Table 1: Integration of 4-O-methyl-glucopyranose in Polysaccharides

| Polysaccharide | Backbone | Side Chain Moiety | Linkage Point on Backbone |

|---|---|---|---|

| Glucuronoxylan | β-(1→4)-linked D-xylopyranose | 4-O-methyl-α-D-glucuronic acid | O-2 of xylose residues |

Impact on Polysaccharide Conformation and Hydrogen Bonding Networks

The methylation of hydroxyl groups in polysaccharides has a profound effect on their three-dimensional structure and the intricate network of hydrogen bonds. nih.govresearchgate.net While direct studies on the conformational impact of 4-O-methyl-glucopyranose within a cellulose (B213188) chain are complex, research on model compounds provides significant insights.

Methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside has been synthesized and studied as a model for cellulose. researchgate.netboku.ac.atcabidigitallibrary.org The 4-O-methyl group is crucial in these models as it mimics the β-1,4-glycosidic linkage found in cellulose, leading to a hydrogen bond network that is more similar to the native cellulose II allomorph than models with a free 4-OH group. researchgate.netresearchgate.net

For instance, in studies of regioselectively methylated celluloses, the presence and position of methyl groups significantly influence which hydroxyl groups participate in hydrogen bonding. nih.govkyushu-u.ac.jp In 3-mono-O-methyl cellulose, an intramolecular hydrogen bond may form between OH-2 and OH-6, which is different from the typical hydrogen bonding patterns in unmodified cellulose. nih.gov While this is not a direct analog, it illustrates the principle that methylation redirects hydrogen bonding networks, which in turn affects the polysaccharide's conformation. nih.gov

Table 2: Effect of Methylation on Hydrogen Bonding Potential

| Position | Role in Hydrogen Bonding (Unmodified) | Role in Hydrogen Bonding (4-O-methylated) |

|---|---|---|

| O-4 Hydroxyl | Donor and Acceptor | Acceptor only |

Influence on Physicochemical Properties of Biopolymers

The presence of 4-O-methyl-glucopyranose, primarily as 4-O-methyl-glucuronic acid side chains in xylan, has a significant impact on the physicochemical properties of lignocellulosic biomass, particularly its recalcitrance to enzymatic degradation. tubitak.gov.trnih.govfrontiersin.org Lignocellulosic biomass is a complex composite of cellulose, hemicellulose, and lignin (B12514952), and its resistance to deconstruction is a major challenge in biofuel production. tubitak.gov.trnih.govresearchgate.net

The methylation of glucuronic acid side chains in xylan influences its interaction with other cell wall components like cellulose and lignin. nih.govfrontiersin.org These modifications can block the access of cell wall-degrading enzymes to the polysaccharide backbone, thereby hindering the release of fermentable sugars. nih.govfrontiersin.org

Research has shown that altering the degree of 4-O-methylation of glucuronic acid in glucuronoxylan can affect biomass recalcitrance. researchgate.nettubitak.gov.tr For example, in Arabidopsis mutants lacking the enzymes responsible for this methylation (glucuronoxylan methyltransferases), the release of glucuronoxylan is enhanced during hydrothermal pretreatment. researchgate.nettubitak.gov.tr This suggests that the presence of the 4-O-methyl group contributes to the structural integrity and recalcitrance of the plant cell wall. researchgate.nettubitak.gov.tr

Furthermore, the uronic acid side chains, including the 4-O-methylated form, can be saponified under alkaline conditions, leading to the formation of charged carboxyl groups. bioresearch.ro This process disrupts the bonds between lignin and hemicellulose, causing the lignocellulose matrix to swell and become more accessible to enzymatic action. bioresearch.ro

Table 3: Influence of 4-O-methyl-glucuronic Acid on Biomass Properties

| Property | Effect of 4-O-methyl-glucuronic Acid Side Chains |

|---|---|

| Enzymatic Digestibility | Decreased due to steric hindrance of enzymes |

| Biomass Recalcitrance | Increased, contributing to structural integrity |

| Interaction with Lignin | Influences lignin composition and solubility |

| Response to Alkaline Pretreatment | Saponification of ester bonds leads to matrix swelling |

Structural Characterization of Glycosylated Natural Products Containing the 4-O-Methyl-Glucopyranose Moiety

The structural elucidation of natural products containing the 4-O-methyl-glucopyranose moiety relies heavily on modern analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

In the characterization of a (4-O-methyl-α-D-glucurono)-β-D-xylan from Campomanesia xanthocarpa fruits, a combination of 1D (¹H, ¹³C) and 2D (HSQC, COSY, HMBC) NMR spectroscopy was employed. researchgate.net These techniques unequivocally demonstrated that the 4-O-methyl-α-D-glucopyranosyl uronic acid group is linked to the O-2 position of the (1→4)-β-D-xylan backbone. researchgate.net Similarly, NMR has been used to characterize a 4-O-methyl glucuronoxylan from sugar beet pulp. researchgate.net

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is another powerful method for the determination and quantification of 4-O-methyl-D-glucuronic acid released from polymeric and oligomeric xylan. lu.se This chromatographic technique allows for the effective separation of various hardwood-related xylan components, including both glucuronic acid and its 4-O-methylated form, in a single run. lu.se

Mass spectrometry is also a valuable tool. For instance, MALDI-TOF-MS has been used to determine the distribution patterns of 4-O-methyl-glucuronic acid residues in glucuronoxylan oligosaccharides. frontiersin.org

Table 4: Analytical Techniques for Characterizing Natural Products with 4-O-methyl-glucopyranose

| Technique | Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy (1D & 2D) | Elucidation of polysaccharide structure | Linkage positions, anomeric configurations, and overall chemical structure |

| HPAEC-PAD | Quantification of monosaccharides | Accurate measurement of 4-O-methyl-D-glucuronic acid content |

| Mass Spectrometry (e.g., MALDI-TOF) | Analysis of oligosaccharide fragments | Distribution patterns of side chains on the polymer backbone |

Chemical Synthesis and Derivatization for Research Applications

Regioselective Synthetic Strategies for 4-O-Methyl-Glucopyranose Derivatives

Regioselective synthesis, the ability to chemically modify a specific position in a molecule with multiple reactive sites, is paramount in carbohydrate chemistry. For derivatives of 4-O-methyl-glucopyranose, the goal is often to selectively functionalize the remaining hydroxyl groups at the C2, C3, and C6 positions. This is achieved through a combination of protecting group strategies and the use of activating reagents that favor reaction at a particular site.

A common approach begins with a more accessible starting material, such as methyl α-D-glucopyranoside, which is then selectively protected. nih.gov For instance, the formation of a 4,6-O-benzylidene acetal (B89532) is a well-established method to simultaneously protect the hydroxyl groups at C4 and C6. nih.govacs.org This protected intermediate, methyl 4,6-O-benzylidene-α-D-glucopyranoside, exposes the C2 and C3 hydroxyls for further reaction. nih.govmdpi.com Subsequent regioselective reactions can then be performed on these exposed groups.

One powerful technique for achieving regioselectivity at the C2 and C3 positions involves the use of organotin intermediates. nih.govmdpi.com Reacting a diol, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, with dibutylstannylene forms a dibutylstannylene acetal intermediate. nih.govmdpi.com This tin chelate activates the hydroxyl groups, often with a preference for reaction at the C2 position, allowing for the regioselective introduction of acyl groups like acryloyl or metacryloyl chlorides. nih.gov Direct acylation methods can also provide a degree of regioselectivity, sometimes affording a single monosubstituted product in high yield. nih.gov By carefully choosing reagents and reaction conditions, chemists can synthesize a wide array of specific 4-O-methyl-glucopyranose analogs functionalized at desired positions.

| Strategy | Description | Key Intermediates | Target Positions |

| Protecting Group Strategy | Use of benzylidene acetals to protect the C4 and C6 hydroxyls, exposing C2 and C3 for further reaction. nih.govmdpi.com | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | C2, C3 |

| Organotin Intermediates | Formation of a dibutylstannylene acetal to activate the C2 and C3 diols for regioselective acylation, often favoring the C2 position. nih.govmdpi.com | Dibutylstannylene acetals | C2, C3 |

| Direct Acylation | Direct reaction with acylating agents under controlled conditions to achieve selective substitution, sometimes yielding a single product. nih.gov | N/A (Directly on a partially protected glucopyranoside) | Varies (e.g., C3) |

Preparation of Model Compounds for Polysaccharide and Glycoside Studies

4-O-methyl-glucopyranose and its derivatives are frequently synthesized as model compounds to mimic the structural units of complex polysaccharides. mdpi.comresearchgate.net In biopolymers like cellulose (B213188) and xylan (B1165943), the individual glucose or xylose units are linked together via glycosidic bonds, most commonly at the C4 position. The methyl group at the C4-hydroxyl in 4-O-methyl-glucopyranose serves as a stable, non-hydrolyzable surrogate for the next sugar unit in the polymer chain. researchgate.net This structural mimicry is essential for studying the chemical and physical properties of these polysaccharides in a simplified, soluble system.

These models are particularly valuable for investigating degradation processes. For example, methyl 4-O-methyl-β-D-glucopyranoside is used to study the mechanisms of chromophore formation, yellowing, and brightness reversion in cellulosic materials—processes that are difficult to study directly on the complex, insoluble polymer. researchgate.netresearchgate.net Similarly, derivatives like methyl 4-O-methyl-α-D-glucopyranuronate are synthesized as models for aldobiouronic acids, which are important structural components of xylans found in wood. mdpi.comresearchgate.net The synthesis of these compounds allows researchers to probe the reactivity of specific functional groups within the polysaccharide structure under various conditions, such as those encountered during industrial pulp bleaching. kyoto-u.ac.jp

The use of a 4-O-substituent is considered critical to accurately reflect the chemical behavior of the β-1,4-glycosidically linked glucopyranose units in cellulose. researchgate.net This applies not only to chemical reactivity but also to the solid-state structure, where the hydrogen bond network of 4-O-methylated glucopyranoside derivatives closely resembles that of cellulose. researchgate.net

| Model Compound Derivative | Polysaccharide/Structure Modeled | Research Application |

| Methyl 4-O-methyl-β-D-glucopyranoside | Cellulose repeating unit researchgate.net | Studies of chromophore formation, yellowing, and aging of cellulosics. researchgate.netresearchgate.net |

| Methyl 4-O-methyl-α-D-glucopyranuronate | (4-O-Methylglucurono)xylan side chains mdpi.comresearchgate.net | Synthesis and structural studies of model aldobiouronic acids for wood chemistry. mdpi.com |

| Methyl 4'-O-methyl-β-D-cellobioside | Cellulose dimer unit researchgate.netnih.gov | Studies of hydrogen bond networks in cellodextrins and cellulose. researchgate.netnih.gov |

Development of Isotopic Labeled Derivatives for Mechanistic Investigations (e.g., 13C-Labeling)

To gain deeper insight into reaction mechanisms and molecular dynamics, scientists synthesize isotopically labeled versions of 4-O-methyl-glucopyranose derivatives. researchgate.netresearchgate.net Introducing a heavy isotope, such as Carbon-13 (¹³C), at a specific atomic position allows researchers to track the fate of that atom through a chemical transformation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netresearchgate.net

The synthesis of these labeled compounds is a complex, multi-step process that often starts with a commercially available labeled monosaccharide, such as 1-¹³C-D-glucose or 3-¹³C-D-glucose. researchgate.netresearchgate.net A high-yielding, optimized synthetic route is crucial to preserve the expensive isotopic label. researchgate.netresearchgate.net For example, the synthesis of methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside labeled at the C1 or C3 position has been achieved through a 10-step linear synthesis. researchgate.netresearchgate.net These specific labeled compounds serve as analogs of oxidized cellulose units and are instrumental in proving hypotheses about how chromophores (colored compounds) form from oxidized glucose units along the cellulose chain. researchgate.net

Furthermore, fully labeled derivatives, such as methyl 4'-O-methyl-¹³C₁₂-β-D-cellobioside, have been synthesized from ¹³C₆-D-glucose. nih.govcabidigitallibrary.org In this compound, all twelve carbon atoms of the disaccharide are ¹³C-labeled with over 99% enrichment. nih.govcabidigitallibrary.org Such extensively labeled molecules are required for advanced solid-state NMR (CPMAS NMR) experiments designed to study the intricate hydrogen bond network of cellodextrins and cellulose itself. nih.gov

| Labeled Compound | Starting Material | Purpose of Labeling |

| Methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside-1-¹³C | 1-¹³C-D-glucose researchgate.netresearchgate.net | To function as a fragment analogue of oxidized cellulose for studying chromophore formation and aging. researchgate.netresearchgate.net |

| Methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside-3-¹³C | 3-¹³C-D-glucose researchgate.netresearchgate.net | To investigate mechanisms of brightness reversion and yellowing in cellulosic materials. researchgate.netresearchgate.net |

| Methyl 4'-O-methyl-¹³C₁₂-β-D-cellobioside | ¹³C₆-D-glucose nih.govcabidigitallibrary.org | To study the hydrogen bond network of cellodextrins and cellulose using advanced NMR techniques. nih.gov |

Oxidative Transformations and Functional Group Manipulations for Analog Generation

The controlled oxidation of 4-O-methyl-glucopyranose derivatives is a key strategy for generating analogs that represent oxidized units within a polysaccharide chain. researchgate.net The hydroxyl groups at C2, C3, and C6 can be selectively or non-selectively oxidized to carbonyl groups (aldehydes or ketones), which are believed to be the primary precursors to discoloration and degradation in cellulosic materials. researchgate.net

Various oxidation protocols are employed to achieve these transformations. For instance, Swern oxidation conditions can be used to convert the primary hydroxyl group at C6 into a 6-aldehyde group. researchgate.net To create keto-derivatives, regioselective oxidation at the secondary hydroxyls is necessary. The combination of bis(tributyltin) oxide and bromine has proven effective for regioselectively oxidizing the C3 hydroxyl to a 3-keto group, yielding compounds like methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside. researchgate.net This specific product is a crucial model for "3-keto-glucose" units in oxidized cellulose. researchgate.net

These oxidized model compounds are invaluable for subsequent studies. They can be used as substrates for fluorescence labeling reactions, which helps in the development of analytical methods to detect minute quantities of carbonyl groups in bulk cellulosic polysaccharides. researchgate.net By synthesizing these specific oxidized analogs, researchers can systematically study their stability, reactivity, and role in the complex degradation pathways of polysaccharides. researchgate.netresearchgate.net

| Starting Material | Oxidation Method | Product(s) | Significance |

| Methyl 4-O-methyl-β-D-glucopyranoside (6-O-protected) | Bromine/bis(tributyltin) oxide researchgate.net | Methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside (3-keto derivative) researchgate.net | Model for 3-keto-anhydroglucose units in oxidized cellulose. researchgate.net |

| Methyl 4-O-methyl-β-D-glucopyranoside | Swern oxidation researchgate.net | Methyl 4-O-methyl-β-D-gluco-hexodialdo-1,5-pyranoside (6-aldehyde derivative) researchgate.net | Model for 6-aldehyde-anhydroglucose units in oxidized cellulose. researchgate.net |

| Methyl 4-O-methyl-β-D-glucopyranoside (6-O-protected) | Swern oxidation researchgate.net | Compound with a 2,3-diketo group researchgate.net | Model for highly oxidized units in cellulosic materials. researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-O-methyl-glucopyranose, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule. nih.gov One- and two-dimensional NMR experiments are powerful tools for identifying individual sugar residues, their anomeric configuration, and interglycosidic linkages. nih.gov

¹H-NMR Spectroscopy: Proton NMR spectra provide information on the chemical environment of each hydrogen atom. For 4-O-methyl-glucopyranose, the anomeric proton (H-1) typically appears as a distinct signal, and its coupling constant (J-value) helps determine the anomeric configuration (α or β). The chemical shifts of other ring protons and the methyl group protons provide further structural confirmation. In D₂O, the predicted ¹H-NMR spectrum of methyl β-D-glucopyranoside shows distinct peaks for its protons. hmdb.ca The chemical purity of 4-O-methyl-D-glucose can be confirmed by ¹H-NMR. synthose.com

¹³C-NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. Each carbon atom in the 4-O-methyl-glucopyranose molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment. For instance, the anomeric carbon (C-1) resonates at a characteristic downfield shift. Solid-state ¹³C CPMAS NMR has been used to study methyl 4-O-methyl β-D-glucopyranosides. researchgate.net The solid-state ¹³C NMR spectrum of methyl 4-O-methyl-beta-D-glucopyranosyl-(1-->4)-beta-D-glucopyranoside shows all 14 carbon resonances, with distinct differences in C-1 and C-4 chemical shifts between solid and liquid states. nih.gov

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the connectivity of protons within the pyranose ring. HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the position of the methyl group at O-4 and for establishing linkages in more complex oligosaccharides containing this moiety. researchgate.net

Interactive Data Table: Representative NMR Data for Glucopyranose Derivatives

| Compound | Nucleus | C1 | C2 | C3 | C4 | C5 | C6 | OMe |

| Methyl β-D-glucopyranoside | ¹³C | 104.2 | 74.1 | 76.8 | 70.8 | 76.8 | 61.9 | 58.1 |

| Methyl α-D-glucopyranoside | ¹³C | 100.1 | 72.4 | 74.0 | 70.6 | 72.5 | 61.7 | 55.8 |

Note: Chemical shifts (in ppm) are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of 4-O-methyl-glucopyranose through fragmentation analysis.

Molecular Mass Determination: Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry to determine the molecular weight of polar molecules like 4-O-methyl-glucopyranose. In positive ion mode, it typically forms protonated molecules [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺. The accurate mass measurement provided by high-resolution mass spectrometry can confirm the elemental composition of the molecule. The molecular weight of 4-O-methyl-D-glucose is 194.18 g/mol . nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern of 4-O-methyl-glucopyranose will show characteristic losses of water molecules, formaldehyde (B43269) from the exocyclic hydroxymethyl group, and cleavage of the glycosidic bond in larger oligosaccharides. These fragmentation patterns help to confirm the identity and structure of the compound.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): The coupling of liquid chromatography with ESI-MS is a highly sensitive and specific method for the analysis of 4-O-methyl-glucopyranose in complex mixtures. nih.gov LC separates the compound from other components in the sample matrix before it enters the mass spectrometer, reducing ion suppression and allowing for accurate quantification. This technique is particularly useful for analyzing 4-O-methyl-glucopyranose in biological extracts or from the hydrolysis of larger polysaccharides. nih.gov A study on glucosinolates demonstrated the effectiveness of programmed cone voltage electrospray LC/MS for their identification in crude plant extracts. nih.gov

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov For 4-O-methyl-glucopyranose, this technique can provide precise information on bond lengths, bond angles, and the conformation of the pyranose ring.

A study on methyl 4-O-methyl-α-D-glucopyranuronate reported its single-crystal X-ray structure, revealing that the molecule adopts an almost ideal ⁴C₁ chair conformation. nih.gov Similarly, the crystal structure of methyl 4-O-methyl-beta-D-glucopyranosyl-(1-->4)-beta-D-glucopyranoside showed that both glucopyranose units are in the ⁴C₁ chair conformation. nih.gov This information is crucial for understanding the molecule's shape and how it interacts with other molecules, such as enzymes. The solid-state conformation can be compared with solution-state conformations inferred from NMR data to understand the effects of the crystal packing forces.

Interactive Data Table: Crystallographic Data for a 4-O-methyl-glucopyranose Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside | Monoclinic | P2₁ | 6.6060 | 14.074 | 9.3180 | 108.95 |

Source: Gould et al., Carbohydrate Research, 2002. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, GC) in Conjunction with Spectroscopic Methods

Chromatographic techniques are essential for the purification and analysis of 4-O-methyl-glucopyranose.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of carbohydrates. clemson.edu Due to the lack of a chromophore in 4-O-methyl-glucopyranose, detection is often achieved using a refractive index detector (RID) or by pre-column derivatization with a UV-active or fluorescent tag. Different types of HPLC columns, such as amino-propyl bonded silica (B1680970) or ion-exchange resins, can be used for the separation of monosaccharides and their derivatives. clemson.edu

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile compounds. To analyze 4-O-methyl-glucopyranose by GC, it must first be derivatized to increase its volatility. Common derivatization methods include trimethylsilylation or acetylation to form trimethylsilyl (B98337) (TMS) ethers or alditol acetates. cdnsciencepub.comresearchgate.net The resulting derivatives can be separated on a suitable GC column and detected by a flame ionization detector (FID) or mass spectrometry (GC-MS). mdpi.com GC-MS provides both retention time and mass spectral data, allowing for highly confident identification. mdpi.com A validated GC-MS procedure has been developed for the quantitative distinction between 3-O-methyl- and 4-O-methyl-hexoses. mdpi.com

The combination of these chromatographic methods with spectroscopic techniques like NMR and MS provides a powerful and comprehensive approach for the analysis of 4-O-methyl-glucopyranose.

Application of Spectroscopic Imaging in Complex Biological and Material Matrices

While less common for a single small molecule like 4-O-methyl-glucopyranose, spectroscopic imaging techniques could theoretically be applied to study its distribution within complex matrices. For instance, if 4-O-methyl-glucopyranose were part of a larger polymer or incorporated into a material, techniques like NMR imaging (MRI) or mass spectrometry imaging (MSI) could potentially map its spatial distribution.

Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI imaging or DESI imaging, could be used to visualize the distribution of 4-O-methyl-glucopyranose or polymers containing this unit on the surface of a tissue section or a material. This would provide valuable information on its localization and concentration in a spatially resolved manner.

NMR Imaging (MRI): While standard MRI is focused on water protons, specialized NMR imaging techniques could potentially be developed to visualize the distribution of molecules with specific NMR signatures, although this would be challenging for a low-concentration component like 4-O-methyl-glucopyranose.

The application of these advanced imaging techniques to study 4-O-methyl-glucopyranose is an emerging area with potential for future research, particularly in the context of understanding its role and distribution in biological systems and materials.

Biological and Ecological Significance Non Clinical Focus

Structural Roles in Plant Cell Wall Integrity and Development

The structural integrity and development of plants are heavily reliant on the complex architecture of their cell walls. Within this framework, 4-O-methyl-glucopyranose plays a crucial, albeit indirect, role as a component of a larger polysaccharide. It exists as 4-O-methyl-α-D-glucopyranosyluronic acid, a key substituent of the hemicellulose (4-O-methylglucurono)xylan. nih.gov This polysaccharide is a major component of the secondary cell walls in eudicotyledonous plants, contributing significantly to their structural properties. nih.gov

Glucuronoxylans consist of a linear backbone of β-(1→4)-linked D-xylose residues. nih.gov This backbone is decorated with side branches, including α-(1→2)-linked glucuronic acid (GlcA) and its methylated form, 4-O-methyl-glucuronic acid (4-O-MeGlcA). nih.govnih.gov In the model plant Arabidopsis thaliana, there is approximately one uronic acid residue for every eight xylose units, with a GlcA to 4-O-MeGlcA ratio of about 1:3. nih.gov The process of 4-O-methylation of the glucuronic acid substituents is catalyzed by the enzyme glucuronoxylan methyltransferase (GXMT), which is located in the Golgi apparatus. nih.govresearchgate.net

The methylation of glucuronic acid residues within the xylan (B1165943) structure is not a trivial modification; it is fundamental to establishing the structural characteristics of secondary cell walls in vascular plants. nih.gov Research has shown that the absence of O-methyl-etherified GlcA in the glucuronoxylan of the avascular moss Physcomitrella patens suggests that this modification was a key adaptive event in the evolution of vascular plants and the formation of lignified secondary cell walls. nih.gov These secondary walls, composed of cellulose (B213188), lignin (B12514952), and 4-O-methyl glucuronoxylan, form a complex network of covalent and noncovalent bonds that dictates the physical and biological properties of the wall. nih.gov

| Finding | Organism/System | Implication | Reference(s) |

| Identification of GXMT1 | Arabidopsis thaliana | Discovered the enzyme responsible for 4-O-methylation of glucuronic acid on xylan. | nih.gov, researchgate.net |

| Reduced 4-O-methylation | gxmt1 mutant Arabidopsis | Led to altered lignin composition and easier extraction of glucuronoxylan. | nih.gov, nih.gov |

| Absence of 4-O-MeGlcA | Physcomitrella patens (moss) | Suggests 4-O-methylation is a key feature for secondary cell walls in vascular plants. | nih.gov |

Influence on Plant-Microbe Interactions and Defense Mechanisms

Plants employ a sophisticated array of defense mechanisms, both physical and chemical, to protect themselves from pathogenic microbes. nih.govsavemyexams.com While the direct role of free 4-O-methyl-glucopyranose in these interactions is not extensively documented, the methylation of cell wall components and other metabolites is a recognized strategy in plant defense. nih.gov

The plant cell wall itself is the first line of defense, a physical barrier that pathogens must overcome. nih.govsavemyexams.com The specific composition of the cell wall, including the degree of methylation on polysaccharides like glucuronoxylan, can influence its susceptibility to enzymatic degradation by microbial invaders. researchgate.net Pathogens often produce cell-wall-degrading enzymes to breach this barrier. savemyexams.comnih.gov The structural changes resulting from altered 4-O-methylation, as seen in gxmt1 mutants, could potentially alter the plant's resistance to certain pathogens by making the cell wall either more or less vulnerable to such enzymes. nih.gov

Furthermore, plants produce a vast arsenal (B13267) of secondary metabolites for defense, and methylation is a common chemical modification that expands the diversity and function of these compounds. nih.govnih.gov These low molecular weight metabolites are involved in various defense-related processes. nih.gov While 4-O-methyl-glucopyranose is a structural component of a polymer, its biosynthesis shares pathways with other methylated compounds crucial for defense. The enzyme family responsible for its formation, previously known as DUF579, represents a class of polysaccharide-specific O-methyltransferases. nih.govresearchgate.net This discovery opens the possibility that other members of this family could be involved in methylating other polysaccharides or molecules that play more direct roles in signaling or as phytoalexins (antimicrobial compounds produced in response to infection). nih.govnih.gov

Sugars themselves are increasingly recognized as signaling molecules in plant innate immunity. oup.com They can act as primers, preparing the plant's defense systems for a more robust response to pathogen-associated molecular patterns (PAMPs). oup.com Although research has focused on sugars like sucrose, glucose, and oligosaccharides, the presence and concentration of various sugar derivatives in the apoplast (the space outside the cell membrane) can influence the outcome of plant-pathogen interactions. oup.com

Contribution to Carbon Cycling and Biomass Valorization

As a component of glucuronoxylan, one of the most abundant hemicelluloses in the cell walls of hardwoods and other plants, 4-O-methyl-glucopyranose (in its uronic acid form) is a significant contributor to the terrestrial carbon cycle. nih.govnih.gov Plant biomass represents a massive reservoir of fixed carbon, and the degradation and turnover of cell wall polysaccharides are fundamental processes in ecosystem carbon dynamics. The decomposition of wood and other plant materials by fungi and bacteria releases the constituent sugars, making the carbon available to other organisms and returning it to the atmosphere through respiration.

The structure of glucuronoxylan, with its 4-O-methylated side chains, influences its degradability. researchgate.netresearchgate.net The ester linkages that can exist between the 4-O-methyl-D-glucuronic acid residues of xylan and lignin alcohols are a key type of cross-link in the plant cell wall. researchgate.net The enzymatic cleavage of these linkages is a critical step in the biological breakdown of lignocellulosic biomass. researchgate.net

This same recalcitrance to degradation makes lignocellulosic biomass a target for valorization—the process of converting waste or low-value materials into higher-value products. google.com The sugars locked within plant cell walls, including glucose, xylose, and their derivatives, are valuable feedstocks for producing biofuels, biochemicals, and other renewable materials. google.commdpi.com The ability to selectively manipulate the structure of cell wall polymers, such as by altering the degree of 4-O-methylation in glucuronoxylan, presents an opportunity to engineer biomass for more efficient processing. nih.gov For instance, reducing the methylation was shown to increase the release of glucuronoxylan during hydrothermal treatment, which could potentially lower the energy and chemical inputs required for biorefining processes. nih.gov

The chemical conversion of biomass-derived sugars into valuable products is an active area of research. google.com Model compounds, including derivatives of 4-O-methyl-β-D-glucopyranoside, are synthesized and used to study the chemical reactions involved in biomass conversion, such as oxidation, which can be a step in creating new functional materials from cellulose-based feedstocks. nih.govresearchgate.net

Metabolic Interconnections in Microbial Systems and Natural Product Diversity

Microorganisms in environments like soil and the rumen of herbivores possess a wide range of enzymes capable of breaking down complex plant polysaccharides. researchgate.netmdpi.com The degradation of (4-O-methylglucurono)xylan requires a suite of xylanolytic enzymes, including endoxylanases to break the xylan backbone, β-xylosidases to hydrolyze short xylo-oligosaccharides, and accessory enzymes like α-glucuronidases and acetylxylan esterases to remove the side groups. researchgate.net

Specifically, α-glucuronidases are responsible for cleaving the α-(1→2) glycosidic bond between the xylose backbone and the 4-O-methyl-glucuronic acid side chains. The action of these enzymes is crucial for the complete saccharification of the xylan polymer, releasing the constituent sugars for microbial metabolism. researchgate.net Some microbes have evolved specialized carbohydrate esterases (from family CE15) that hydrolyze the ester linkages between the 4-O-methyl-D-glucuronic acid of xylans and lignin, further facilitating biomass decomposition. researchgate.net

Once liberated, the resulting monosaccharides, including 4-O-methyl-D-glucuronic acid or its derivatives, enter microbial metabolic pathways. While the complete metabolic fate of 4-O-methyl-glucopyranose in all microbial systems is not fully elucidated, it is known that rumen microbiota can metabolize various 3-nitropropanoyl sugar esters, hydrolyzing them into their constituent acid and sugar parts, which are then further metabolized. mdpi.com This demonstrates the capacity of microbial consortia to process modified sugars.

The metabolism of these plant-derived sugars contributes to the vast diversity of microbial natural products. The breakdown products of complex carbohydrates serve as precursors for the biosynthesis of a wide array of compounds, including some with antimicrobial or other bioactive properties. mdpi.com For example, uracil, a fundamental component of RNA, is involved in the biosynthesis of polysaccharides in plants and can be used in the synthesis of other compounds like caffeine. wikipedia.org The ability of microbes to utilize diverse and modified sugar substrates like 4-O-methyl-glucopyranose is a key factor in their ecological success and their role in biogeochemical cycles and the generation of chemical diversity in nature.

Future Research Directions and Translational Opportunities in Glycoscience

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of methylated sugars in organisms is a highly specific process catalyzed by O-methyltransferases (OMTs). While methylated oligosaccharides are primarily found in bacteria and plants, much is still unknown about the specific functions of this methylation, though it appears to be linked to molecular recognition. nih.gov The hemicellulose 4-O-methyl glucuronoxylan is a major component of secondary cell walls in many plants, yet the biochemical pathways for its formation are not fully understood. nih.gov

Recent research has begun to shed light on these pathways. A key discovery was the identification of an Arabidopsis glucuronoxylan methyltransferase (GXMT1), a protein from the Domain of Unknown Function 579 (DUF579) family, which is responsible for the 4-O-methylation of glucuronic acid (GlcA) residues within glucuronoxylan (GX). nih.gov This enzyme is located in the Golgi apparatus and its activity is dependent on the presence of Co²⁺ ions. nih.gov Plants with mutations in the GXMT1 gene exhibit a 75% reduction in the 4-O-methylation of their glucuronoxylan. nih.gov This finding suggests that the DUF579 protein family represents a previously uncharacterized group of polysaccharide-specific O-methyltransferases. nih.gov

Further research into microbial enzymes has also identified regiospecific sugar-O-methyltransferases. For example, the enzyme ThnM1 from a Nocardia species has been shown to specifically methylate the 2'-hydroxyl group of rhamnose attached to various flavonoid and anthraquinone (B42736) scaffolds. nih.gov Such enzymes, which can be harnessed for biocatalysis, highlight the potential for producing specifically methylated glycosides. nih.gov The discovery of these enzymes opens the door to identifying the specific OMTs responsible for the biosynthesis of 4-O-methyl-glucopyranose units in various natural glycans.

Table 1: Characterized O-Methyltransferases Relevant to Polysaccharide Modification

| Enzyme | Source Organism | Function | Substrate(s) |

|---|---|---|---|

| GXMT1 | Arabidopsis thaliana | Catalyzes 4-O-methylation of glucuronic acid residues in glucuronoxylan. nih.gov | Glucuronic acid within glucuronoxylan polymer. nih.gov |

| ThnM1 | Nocardia sp. CS682 | Regiospecific methylation at the 2'-hydroxyl group of rhamnose. nih.gov | Rhamnose-containing anthraquinones and flavonoids. nih.gov |

Engineering of Plant Cell Walls for Enhanced Biomass Utilization and Material Science Applications

Plant cell walls, primarily composed of lignocellulosic biomass, are a vast renewable resource for biofuels and biomaterials. nih.govnih.gov A major challenge in their utilization is "recalcitrance," the inherent resistance of cell walls to enzymatic deconstruction into fermentable sugars. nih.govnih.gov Genetic engineering of cell wall composition is a promising strategy to overcome this barrier. nih.govroyalholloway.ac.uk

The degree of methylation on cell wall polysaccharides plays a crucial role in determining cell wall properties. For instance, reducing the level of de-methyl-esterified homogalacturonan (a type of pectin) in Arabidopsis, tobacco, and wheat has been shown to significantly improve the efficiency of enzymatic saccharification (the process of breaking down complex carbohydrates into simple sugars). nih.gov

More directly related to 4-O-methyl-glucopyranose, the methylation of glucuronic acid residues in xylan (B1165943) has a significant impact. In Arabidopsis, a reduction in 4-O-methylation of glucuronoxylan was correlated with changes in lignin (B12514952) monomer composition and an increase in the amount of glucuronoxylan that could be released during hydrothermal pretreatment. nih.gov This suggests that manipulating the activity of enzymes like GXMT1 could be a viable strategy to engineer plants for more efficient biofuel production. nih.govosti.gov

In material science, 4-O-methylated glucose derivatives are valuable as model compounds for studying cellulose (B213188), the primary structural component of plant cell walls. researchgate.netresearchgate.net The presence of a 4-O-methyl group mimics the β-1,4-glycosidic linkage found in the cellulose polymer. researchgate.net These model compounds help in understanding the hydrogen-bonding networks and conformational properties of cellulose, which is essential for developing new cellulose-based materials like composites, thermosets, and nanofibers. nih.govresearchgate.net

Advanced Synthetic Approaches for Complex Glycosides and Glycoconjugates

The chemical synthesis of specifically modified carbohydrates like 4-O-methyl-glucopyranose and its derivatives is essential for creating molecular probes, enzyme substrates, and building blocks for complex glycoconjugates. These syntheses often require multi-step procedures involving the strategic use of protecting groups to modify specific hydroxyl positions.

A common starting material for such syntheses is D-glucose or its derivatives. nih.govresearchgate.net For example, a synthetic route to produce methyl 4,6-di-O-ethyl-α-d-glucopyranoside starts from methyl 4,6-O-benzylidene-α-d-glucopyranoside. nih.gov The synthesis involves benzylation of the free hydroxyl groups at positions 2 and 3, followed by removal of the benzylidene group to expose the hydroxyls at positions 4 and 6, which can then be ethylated. nih.gov A final debenzylation step yields the target compound. nih.gov A similar strategic approach can be adapted for the synthesis of 4-O-methyl-glucopyranose derivatives.

Researchers have successfully synthesized oxidized derivatives of methyl 4-O-methyl-β-D-glucopyranoside to serve as substrates for fluorescence labeling reactions, which are used to study carbohydrate structure and interactions. researchgate.netboku.ac.at Furthermore, a high-yield synthesis for methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside, a model compound for cellulose, has been established starting from methyl β-D-cellobioside. researchgate.net

Table 2: Example Synthetic Pathway for a Glucopyranoside Derivative

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Benzylation | Benzyl (B1604629) bromide, Potassium hydroxide | Protect the free 2- and 3-hydroxyl groups. nih.gov |

| 2 | Transacetalation | Methanol, p-toluenesulfonic acid | Remove the 4,6-O-benzylidene protecting group. nih.gov |

| 3 | Ethylation | Ethyl iodide, Sodium hydride | Add ethyl groups to the now-free 4- and 6-hydroxyl positions. nih.gov |

| 4 | Hydrogenolysis | Pd/C catalyst, Hydrogen | Remove the benzyl protecting groups from positions 2 and 3. nih.gov |

Development of High-Throughput Analytical Platforms for Glycomics Research

Glycomics, the comprehensive study of the entire set of glycans in an organism, requires powerful analytical tools to identify and quantify a vast array of complex structures. nih.gov The analysis of specific modifications like methylation presents a unique challenge. High-throughput platforms are being developed that integrate separation techniques with sensitive detection methods. nih.govmdpi.com

A typical workflow for glycomic analysis involves the release of glycans from glycoproteins, followed by purification and labeling. nih.gov The resulting glycan pool is then analyzed by techniques such as liquid chromatography (LC) and mass spectrometry (MS). nih.govnih.gov LC separates the complex mixture of glycans, which are then ionized and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment the glycan ions, providing detailed structural information, including the sequence, branching patterns, and location of modifications like methylation. nih.govnih.gov

For example, a protocol for analyzing the glycosylation of the SARS-CoV-2 spike protein involves releasing the glycans, permethylating them (which adds a methyl group to every free hydroxyl), and then analyzing them by nano-electrospray ionization mass spectrometry. nih.gov This permethylation step makes the glycans more amenable to MS analysis and helps in their structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, particularly for determining the precise position of linkages and modifications. nih.govnih.gov It has been used to confirm the transfer of methyl groups to the O-4 position of glucuronic acid by the GXMT1 enzyme and to investigate the solution structure of 6-O-methylated glucopyranosides. nih.govnih.gov The development of high-throughput methods for biomass compositional analysis and integrated platforms combining LC, MS, and NMR will be crucial for advancing research on 4-O-methyl-glucopyranose and other glycans. nih.govnih.gov

Table 3: Key Analytical Techniques in Glycomics for Methylated Sugars

| Technique | Application | Information Provided |

|---|---|---|

| Liquid Chromatography (LC) | Separation of complex glycan mixtures. nih.gov | Retention time, which aids in identification and quantification. |

| Mass Spectrometry (MS) | Detection and mass determination of glycans. nih.gov | Molecular weight, glycan composition. |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation. nih.gov | Linkage analysis, branching patterns, location of modifications. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural analysis in solution. nih.gov | Anomeric configuration, precise linkage positions, conformation. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 4-<i>O</i>-methyl-glucopyranose derivatives, and how are protective groups optimized?

- Methodology : Selective protection of hydroxyl groups is critical. Benzyl (Bn) and benzylidene groups are frequently used to block positions 3, 4, and 6, enabling regioselective methylation at the 4-OH (e.g., via Mitsunobu or Williamson ether synthesis). For example, benzylidene protection stabilizes the glucopyranose ring during glycosylation reactions, as demonstrated in the synthesis of 4-methoxyphenyl glucopyranoside derivatives . Post-reaction, deprotection (e.g., hydrogenolysis for Bn groups) is performed under controlled conditions.

- Data Validation : Confirm regioselectivity using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., characteristic shifts for methyl ethers at δ ~3.3–3.5 ppm) and mass spectrometry (MS) .

Q. How are 4-<i>O</i>-methyl-glucopyranose derivatives characterized to confirm structural integrity?

- Methodology :

- NMR : Assign anomeric proton (δ ~4.5–5.5 ppm) and methyl ether signals. 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives.

- MS : High-resolution MS (HRMS) confirms molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns.

- Optical Rotation : Measure [α]D to verify stereochemical purity .

Q. What solvents and storage conditions ensure stability of 4-<i>O</i>-methyl-glucopyranose derivatives?

- Methodology : Store derivatives at –20°C in anhydrous solvents (e.g., DMSO, DMF) under inert gas (N2 or Ar) to prevent hydrolysis. Avoid light exposure, as benzylidene-protected derivatives are photosensitive .

Advanced Research Questions

Q. How can researchers resolve contradictions in glycosylation efficiency when using 4-<i>O</i>-methyl-glucopyranose as a donor/acceptor?

- Methodology : Steric hindrance from the 4-<i>O</i>-methyl group may reduce reactivity. Optimize glycosylation conditions:

- Activators : Use NIS/TfOH or AgOTf for thioglycosides.

- Temperature : Lower temperatures (–40°C) improve selectivity for bulky donors.

- Monitoring : Track reaction progress via TLC/HPLC and compare with kinetic data from analogous compounds (e.g., 4-<i>O</i>-acetyl derivatives) .

Q. What computational approaches predict the hydrogen-bonding behavior of 4-<i>O</i>-methyl-glucopyranose in aqueous environments?

- Methodology : Perform topological electron density analysis (e.g., B3LYP/6-31+G(d) or MP2/6-31+G(d)) to map hydrogen-bond networks. Intramolecular H-bonds between adjacent OH groups are unlikely, but water-mediated interactions stabilize the (4)C1 conformation .

- Validation : Compare computational results with experimental IR/Raman spectra (e.g., O-H stretching frequencies).

Q. How do 4-<i>O</i>-methyl-glucopyranose derivatives interact with glycosidases or lectins in enzyme kinetics studies?

- Methodology :

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure activity inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) for lectins like concanavalin A .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for 4-<i>O</i>-methyl-glucopyranose derivatives?

- Resolution :

- Purity : Ensure derivatives are >95% pure (HPLC/GC-MS) to exclude side-products.

- Assay Variability : Standardize antimicrobial assays (e.g., MIC protocols per CLSI guidelines) .

- Structural Analogs : Compare with 4-<i>O</i>-acetyl or 4-deoxy-4-fluoro derivatives to isolate methyl group effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.